molecular formula C8H6BrClN2 B8593146 5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8593146
M. Wt: 245.50 g/mol
InChI Key: ILVANCJBLNTCKW-UHFFFAOYSA-N
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Description

5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H6BrClN2 and its molecular weight is 245.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

5-bromo-7-chloro-1-methylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-12-3-2-5-4-6(9)11-8(10)7(5)12/h2-4H,1H3

InChI Key

ILVANCJBLNTCKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=NC(=C21)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (Aldrich, 0.86 g, 3.72 mmol) in tetrahydrofuran (37.2 mL) was treated with sodium hydride (0.297 g, 7.43 mmol) at ambient temperature, stirred for 15 minutes, treated with iodomethane (0.348 mL, 5.57 mmol), stirred for 1 hour at ambient temperature and quenched with saturated aqueous ammonium chloride. The mixture was partitioned with ethyl acetate and the organic layer was washed with saturated aqueous sodium chloride, dried (anhydrous Na2SO4), filtered, and concentrated. Purification by chromatography (silica gel, 0-40% ethyl acetate in heptanes) afforded the title compound (0.75 g, 82%).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.297 g
Type
reactant
Reaction Step One
Quantity
37.2 mL
Type
solvent
Reaction Step One
Quantity
0.348 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil, 1.45 g, 36.3 mmol) was added portionwise to a 0° C. solution of 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1198096-48-8) (4.2 g, 18.14 mmol) and tetrahydrofuran (42 mL). After 15 minutes at 0° C. iodomethane (1.7 mL, 27.2 mmol) was added. The reaction mixture was stirred at 0° C. for 30 minutes and at ambient temperature for 2 hours. The reaction mixture was cooled to 0° C. and 30 mL saturated aqueous ammonium chloride solution was added, followed by addition of saturated aqueous sodium chloride. The mixture was extracted with ethyl acetate. The organic extract was washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to afford 5 g yellow solid. The crude product was purified by flash chromatography (silica gel, 2-20% ethyl acetate in heptanes) to provide 3.7 g (84%) of the title compound.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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